molecular formula C8H10ClF3N2O B1378287 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride CAS No. 898271-44-8

2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B1378287
CAS No.: 898271-44-8
M. Wt: 242.62 g/mol
InChI Key: SQGZXHQGSIRYKL-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride: is a chemical compound with the molecular formula C8H10ClF3N2O It is a derivative of pyridine, characterized by the presence of an aminoethoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride typically involves the reaction of 2-(2-aminoethoxy)pyridine with trifluoromethylating agents under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final conversion to the hydrochloride salt. The reaction conditions are optimized to achieve high yield and purity, often involving the use of advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the aminoethoxy group may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where the aminoethoxy or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce compounds with different functional groups.

Scientific Research Applications

Chemistry: 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions, particularly in the context of drug discovery and development.

Medicine: The compound’s unique structure makes it a candidate for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethoxy group may facilitate binding to these targets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 2-(2-Aminoethoxy)-3-(trifluoromethyl)pyridine hydrochloride
  • 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine

Uniqueness: 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]oxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)6-1-2-7(13-5-6)14-4-3-12;/h1-2,5H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGZXHQGSIRYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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